Methylazoxymethanol acetate is an azoxy compound.
Methylazoxymethanol Acetate can cause cancer according to an independent committee of scientific and health experts.
The aglycone of CYCASIN. It acts as a potent carcinogen and neurotoxin and inhibits hepatic DNA, RNA, and protein synthesis.
Methylazoxymethanol acetate
CAS No.: 592-62-1
Cat. No.: VC20835635
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 592-62-1 |
|---|---|
| Molecular Formula | C4H8N2O3 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | (Z)-acetyloxymethylimino-methyl-oxidoazanium |
| Standard InChI | InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |
| Standard InChI Key | BELPJCDYWUCHKF-WAYWQWQTSA-N |
| Isomeric SMILES | CC(=O)OC/N=[N+](/C)\[O-] |
| SMILES | CC(=O)OCN=[N+](C)[O-] |
| Canonical SMILES | CC(=O)OCN=[N+](C)[O-] |
| Boiling Point | 376 °F at 760 mmHg (NTP, 1992) 191 °C |
| Colorform | COLORLESS LIQUID |
| Flash Point | 210 °F (NTP, 1992) |
Introduction
Chemical Properties and Structure
Methylazoxymethanol acetate (chemical formula C4H8N2O3, CAS No. 592-62-1) is an azoxy compound with a molecular weight of 132.12. It appears as a clear colorless liquid with water solubility. The compound has a structural formula depicted as CH3-N=N-CH2-O-Acetyl .
Physical Properties
The physical characteristics of methylazoxymethanol acetate include:
| Property | Value |
|---|---|
| Boiling point | 244.01°C (rough estimate) |
| Density | 1.4207 (rough estimate) |
| Refractive index | 1.4880 (estimate) |
| Molecular weight | 132.12 |
| Chemical formula | C4H8N2O3 |
These physical properties contribute to its handling characteristics in laboratory settings and influence its biological distribution in research applications .
Chemical Reactivity
Methylazoxymethanol acetate functions as a potent alkylating agent, capable of reacting with DNA molecules. Its azoxy group contributes to its reactive profile. The compound is notably incompatible with strong oxidizing agents and can form explosive combinations with oxidizing agents, metal salts, peroxides, and sulfides. When heated to decomposition, it emits toxic fumes of nitrogen oxides .
Biological Effects
Effects on Nucleic Acid and Protein Synthesis
Methylazoxymethanol acetate demonstrates significant inhibitory effects on cellular macromolecular synthesis, with tissue-specific impacts. Administration of a single non-lethal dose affects nucleic acid and protein synthesis in multiple organs, particularly those susceptible to its carcinogenic effects .
In rat studies, methylazoxymethanol acetate induces early inhibition of thymidine incorporation into DNA across multiple tissues. The liver demonstrates the highest sensitivity to this effect and is the only organ exhibiting marked inhibition of both RNA and protein synthesis. In mouse models, the compound similarly affects the liver more profoundly than small intestine or kidney, with notable inhibition of RNA and protein synthesis in hepatic tissue .
Cytidine incorporation into liver nuclear RNA is also inhibited following methylazoxymethanol acetate administration, consistent with results obtained using orotic acid as a marker. These effects manifest in both adult and weanling rats, suggesting the mechanism is independent of developmental stage .
Tissue-Specific Responses
Experimental data demonstrates differential sensitivity of tissues to methylazoxymethanol acetate:
| Tissue | Inhibition of DNA Synthesis (Rat) | RNA/Protein Synthesis Inhibition | Pathological Changes |
|---|---|---|---|
| Liver | Most pronounced | Marked inhibition | Minimal focal necrosis at 6h; prolonged nuclear changes |
| Small intestine | Moderate | Minimal in rats | Marked karyorrhexis in crypt epithelium (duodenum, colon) |
| Kidney | Moderate | Minimal in rats | No apparent pathological changes |
| Mouse liver | Significant | Present | Necrosis |
| Mouse intestine | Less than liver | Not observed | Minimal changes |
The tissue specificity of methylazoxymethanol acetate's effects provides valuable insights into its mechanisms of action and potential research applications .
Neurodevelopmental Applications
Schizophrenia Modeling
One of the most significant research applications of methylazoxymethanol acetate is in the development of neurodevelopmental models for schizophrenia. Administration to rat dams on embryonic day 17 (E17) interferes with the development of specific brain regions in the offspring by selectively disturbing proliferation and migration of neuronal precursor cells undergoing their final mitosis .
The MAM-E17 rat model produces behavioral and anatomical brain abnormalities that parallel aspects of schizophrenia. Most notably, proteomic and metabonomic analyses have demonstrated that this treatment results primarily in deficits in hippocampal glutamatergic neurotransmission, mirroring findings in some schizophrenia patients .
Molecular Phenotype
Studies investigating the molecular phenotype of adult rats treated with methylazoxymethanol acetate on E17 have focused particularly on the frontal cortex and hippocampal areas, regions known to be affected in schizophrenia. The research has provided the first molecular evidence, combined with functional validation via electrophysiological recordings, that the MAM-E17 rat model reproduces hippocampal deficits relevant to schizophrenia pathology .
These findings support the model's validity for studying neurodevelopmental aspects of psychiatric disorders, particularly those involving glutamatergic signaling disruptions. Analytical methods including LC-MS E screening and targeted analyte cluster analysis have been employed to identify significantly affected biochemical pathways in this model .
Pathological Effects
Histological Changes
Methylazoxymethanol acetate induces distinct pathological effects that have been extensively documented through light and electron microscopy. In rat models, 6 hours post-administration, minimal focal necrosis appears in the liver, while duodenum and colon demonstrate marked karyorrhexis (nuclear fragmentation) in crypt epithelium .
The temporal progression of these changes reveals tissue-specific recovery patterns. Intestinal recovery becomes evident within one week, whereas hepatic nuclear changes—characterized by enlarged and irregular nuclei—persist for months after treatment. Microsegregation in rat hepatic cell nucleoli appears within 1 hour of treatment, preceding inhibition of nuclear RNA synthesis, and this nucleolar alteration can persist for several months .
In comparative studies, mouse liver exhibits necrosis following methylazoxymethanol acetate administration, while duodenal changes remain minimal. Interestingly, kidneys of both species appear histologically normal at all examination timepoints, despite demonstrating biochemical effects .
Ultrastructural Observations
Electron microscopy studies have focused primarily on nuclear changes in rat hepatocytes within the first 24 hours after methylazoxymethanol acetate treatment. These investigations have revealed important ultrastructural alterations that correlate with the compound's inhibitory effects on macromolecular synthesis .
The persistent nucleolar changes observed microscopically align with the prolonged inhibition of RNA synthesis, suggesting a fundamental disruption of transcriptional processes that may contribute to the compound's carcinogenic potential.
Carcinogenic Properties
Experimental Evidence
Methylazoxymethanol acetate is recognized as a confirmed carcinogen with extensive experimental evidence supporting its tumorigenic, neoplastigenic, and teratogenic capabilities. It induces tumors in rodent models following controlled administration .
The compound's carcinogenic potential appears linked to its ability to inhibit DNA synthesis and induce persistent nuclear changes in susceptible tissues. The relationship between these acute biochemical and pathological effects and the eventual development of neoplasia represents an important area of ongoing investigation .
Organ Susceptibility
The three organs most susceptible to methylazoxymethanol acetate-induced carcinogenesis are the liver, small intestine, and kidney. This tissue specificity correlates with the compound's differential effects on macromolecular synthesis across these organs .
The liver's heightened sensitivity to methylazoxymethanol acetate's effects on nucleic acid synthesis corresponds with its particular vulnerability to the compound's carcinogenic action, suggesting mechanistic links between these early biochemical alterations and subsequent neoplastic transformation.
| Hazard Parameter | Classification |
|---|---|
| GHS Symbol | GHS08 |
| Signal word | Danger |
| Hazard statements | H350-H360D |
| Hazard codes | T |
| Risk statements | 45-61 |
| Safety statements | 53-45 |
| RIDADR | 2810 |
| Hazard class | 6.1(b) |
| Packing group | III |
The compound is classified as poisonous by ingestion, intraperitoneal, and intravenous routes of exposure .
Precautionary Measures
Due to its confirmed carcinogenic properties and experimental reproductive effects, methylazoxymethanol acetate requires handling with extreme caution. It has been documented to produce mutagenic effects in humans. When heated to decomposition, it emits toxic fumes of nitrogen oxides, presenting additional handling hazards .
Appropriate safety measures include working in well-ventilated areas, using personal protective equipment, and implementing strict protocols for waste disposal. The compound's combustibility adds further considerations for safe storage and handling.
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